naphthalene-2,3-dicarbaldehyde

Descripción general

Descripción

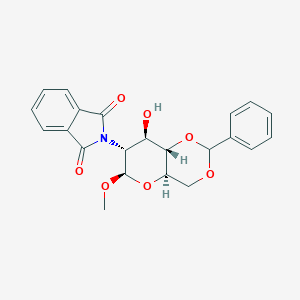

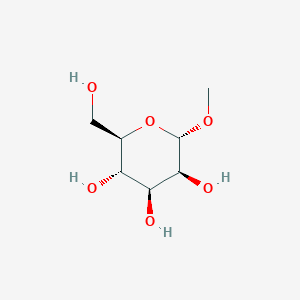

El 2,3-naftodialdehído es un compuesto dialdehído aromático con la fórmula molecular C10H6(CHO)2. Es conocido por sus propiedades químicas únicas, particularmente su capacidad para formar derivados fluorescentes cuando reacciona con aminas primarias en presencia de exceso de cianuro o tiol . Este compuesto es esencialmente no fluorescente hasta que se somete a tales reacciones, lo que lo hace valioso en diversas aplicaciones científicas.

Mecanismo De Acción

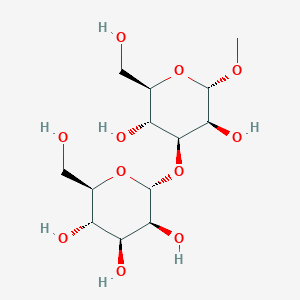

El mecanismo por el cual el 2,3-naftodialdehído ejerce sus efectos implica la formación de derivados fluorescentes. Cuando reacciona con aminas primarias en presencia de exceso de cianuro o tiol, forma un isoindol fluorescente. Esta reacción es altamente específica y da como resultado compuestos estables y altamente fluorescentes que se pueden utilizar para diversas aplicaciones analíticas .

Análisis Bioquímico

Biochemical Properties

2,3-Naphthalenedicarboxaldehyde is known to react rapidly with primary amines, amino acids, and small peptides . The reaction between these amino compounds and 2,3-Naphthalenedicarboxaldehyde results in highly fluorescent and stable derivative compounds . This property makes it a valuable tool in the study of these biomolecules.

Cellular Effects

Intracellular glutathione, a crucial antioxidant in cells, can be labeled by incubating cells in a 2,3-Naphthalenedicarboxaldehyde-supplemented buffer . This allows for the visualization and quantification of glutathione in cells

Molecular Mechanism

The molecular mechanism of 2,3-Naphthalenedicarboxaldehyde involves its reaction with biomolecules such as primary amines, amino acids, and small peptides . This reaction does not require any additional nucleophile and results in the formation of highly fluorescent and stable derivative compounds .

Metabolic Pathways

2,3-Naphthalenedicarboxaldehyde is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 2,3-naftodialdehído se puede sintetizar a través de varios métodos. Un enfoque común implica la oxidación de derivados de naftaleno. Por ejemplo, el 2,3-naftodimetil éter se puede oxidar utilizando reactivos como el clorocromato de piridinio (PCC) o el dióxido de manganeso (MnO2) para producir 2,3-naftodialdehído .

Métodos de producción industrial: En entornos industriales, la producción de 2,3-naftodialdehído puede implicar procesos de oxidación a gran escala utilizando reactivos similares pero optimizados para obtener mayores rendimientos y pureza. Las condiciones de reacción, como la temperatura, el disolvente y el tiempo de reacción, se controlan cuidadosamente para garantizar una producción eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones: El 2,3-naftodialdehído experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar aún más para formar ácido 2,3-naftaleno dicarboxílico.

Reducción: La reducción del 2,3-naftodialdehído puede producir 2,3-naftodimetil éter.

Sustitución: Puede reaccionar con aminas primarias para formar derivados fluorescentes de isoindol.

Reactivos y condiciones comunes:

Oxidación: Reactivos como PCC o MnO2 en un disolvente apropiado.

Reducción: Reactivos como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Aminas primarias en presencia de exceso de cianuro o tiol.

Productos principales:

Oxidación: Ácido 2,3-naftaleno dicarboxílico.

Reducción: 2,3-naftodimetil éter.

Sustitución: Derivados fluorescentes de isoindol.

Aplicaciones Científicas De Investigación

El 2,3-naftodialdehído tiene una amplia gama de aplicaciones en la investigación científica:

Medicina: Utilizado en el desarrollo de ensayos basados en fluorescencia para diversos objetivos biológicos.

Industria: Aplicado en la producción de colorantes fluorescentes y agentes de marcado para fines analíticos.

Comparación Con Compuestos Similares

El 2,3-naftodialdehído es único debido a su reactividad específica con aminas primarias para formar derivados fluorescentes. Compuestos similares incluyen:

1,2-Naftodialdehído: Otro dialdehído con reactividad similar pero diferente isómero de posición.

2,6-Naftodialdehído: Difiriendo en la posición de los grupos aldehído, lo que lleva a diferentes propiedades químicas y aplicaciones.

El 2,3-naftodialdehído destaca por su alto rendimiento cuántico de fluorescencia y su rápida tasa de reacción, lo que lo convierte en una opción preferida para los ensayos basados en fluorescencia .

Propiedades

IUPAC Name |

naphthalene-2,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPLKLQPLOWLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221710 | |

| Record name | 2,3-Naphthalenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-49-7 | |

| Record name | 2,3-Naphthalenedicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Naphthalenedicarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Naphthalenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Naphthalenedialdehyde [Fluorimetric reagent for primary Amines] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-NAPHTHALENEDICARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z676031J38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NDA reacts rapidly with GSH and its precursor, gamma-glutamylcysteine, under physiological conditions to form highly fluorescent derivatives. [] This reaction doesn't require additional nucleophiles like cyanide ions, unlike some other derivatization reactions with NDA. [] This characteristic fluorescence allows for sensitive detection and quantification of GSH in biological samples, even at the single-cell level, using techniques like fluorescence microscopy and capillary electrophoresis. [, ]

ANone:

- Spectroscopic Data:

- NDA derivatives, particularly with primary amines like amino acids, exhibit strong fluorescence. [, ]

- The NDA-GSH derivative has excitation and emission maxima around 472 nm and 528 nm, respectively, making it compatible with instrumentation optimized for fluorescein. []

- The NDA-homocysteine derivative shows strong UV absorption at 331 nm. []

A: NDA exists in solution as an equilibrium of different forms: dialdehydic, monohydrated acyclic, and cyclic hemiacetal. [] In aqueous solutions, the cyclic hemiacetal form dominates (around 85%). [] Dehydration to the dialdehyde and monohydrate forms is catalyzed by both acids and bases. [] NDA is less strongly hydrated than its analog, orthophthalaldehyde (OPA). []

A: While NDA is primarily known as a derivatization reagent, its reactivity with cyanide ions under specific conditions leads to a unique oxidative self-condensation product. [] This reaction highlights the importance of carefully controlling reaction conditions when using NDA, especially in the presence of cyanide.

ANone: While the provided research does not delve into computational studies on NDA specifically, its structure and reactivity make it amenable to various computational chemistry approaches.

ANone: Absolutely. Techniques like density functional theory (DFT) could be used to investigate the electronic structure and spectroscopic properties of NDA and its derivatives. Molecular docking simulations could be employed to explore its interactions with enzymes like glutathione S-transferase, while molecular dynamics simulations could provide insights into the behavior of NDA-derivatized molecules in different environments. QSAR models could be developed to predict the fluorescence properties of NDA derivatives based on their chemical structure, aiding in the design of new probes.

A: While specific data on NDA's stability isn't provided in the research, it's known that the stability of nitrile oxides, which can be synthesized from NDA, is temperature-dependent. [] This suggests that NDA storage conditions, particularly temperature, could affect its long-term stability.

A: Fluorescence detection, often coupled with separation techniques like high-performance liquid chromatography (HPLC) [, , ] and capillary electrophoresis (CE) [, , , ], is widely employed for analyzing NDA derivatives. This is due to the high sensitivity of fluorescence detection and the ability of these techniques to separate complex mixtures. For example, NDA derivatization combined with HPLC and fluorescence detection has been used to quantify histamine in human immunoglobulin preparations. [] Additionally, laser desorption/ionization mass spectrometry (LDI-MS) has shown promise for detecting NDA-derivatized homocysteine. []

A: The use of NDA as a fluorogenic reagent for primary amines, particularly amino acids, emerged in the latter half of the 20th century. [] Since then, its applications have expanded to various fields, including bioanalytical chemistry, cell biology, and even environmental monitoring. [, , ] The development of more sensitive analytical techniques like HPLC and CE coupled with fluorescence detection has further propelled the use of NDA in these areas.

A: NDA's versatility bridges chemistry, biology, and analytical sciences. Its application in quantifying glutathione in single cells [, , ] exemplifies its use in understanding fundamental cellular processes. Simultaneously, its use in detecting cyanide in environmental samples like cigarette smoke [] and drinking water [] highlights its relevance to environmental health and toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)

![3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline](/img/structure/B13697.png)

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)

![1-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13715.png)